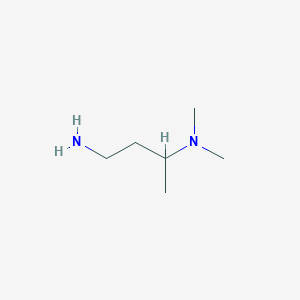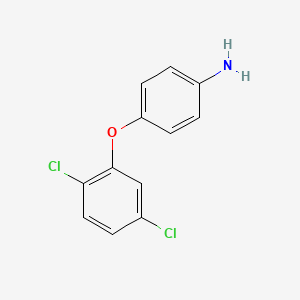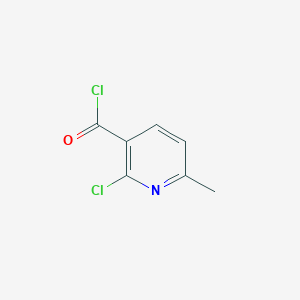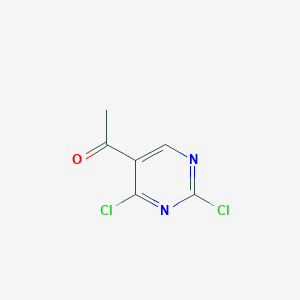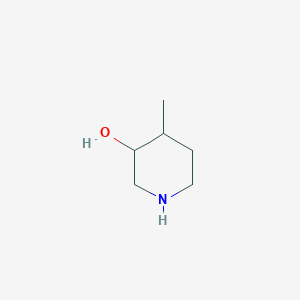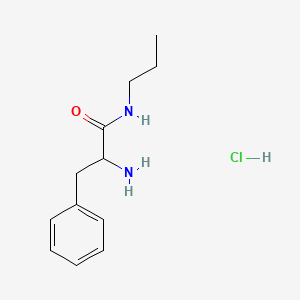
2-Amino-3-phenyl-N-propylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-phenyl-N-propylpropanamide hydrochloride (2APNPPH) is an organic compound that has been studied extensively for its potential in a variety of scientific research applications. It is a white, crystalline solid that is water-soluble and has a melting point of 189-190°C. This compound has been found to have a wide range of biological and physiological effects, and has been used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Immunomodulation and Immunosuppression
One of the significant applications of derivatives similar to 2-Amino-3-phenyl-N-propylpropanamide hydrochloride is in the field of immunomodulation and immunosuppression. For instance, derivatives have been synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. These compounds are structurally simplified from myriocin and have shown potential as immunosuppressive agents for organ transplantation (Kiuchi et al., 2000).
Anticancer Potential
Another critical area of application is in designing anticancer agents. Functionalized amino acid derivatives, including those structurally related to this compound, have been synthesized and demonstrated promising cytotoxicity against various human cancer cell lines. These findings suggest the potential of such compounds in developing new anticancer therapies (Kumar et al., 2009).
Antifungal Applications
Computational peptidology, assisted by conceptual density functional theory, has been applied to study new antifungal tripeptides, including derivatives of 2-Amino-3-phenyl-N-propylpropanamide. These studies help in predicting the reactivity descriptors and bioactivity scores of antifungal peptides, aiding in the drug design process for antifungal applications (Flores-Holguín et al., 2019).
Kinetic and Mechanistic Studies
Derivatives of this compound have also been studied for their kinetic and mechanistic behaviors in various chemical reactions. Such studies are vital for understanding the drug's metabolism and designing better pharmacological agents with improved efficacy and safety profiles (Mohana & Prasad, 2008).
Propriétés
IUPAC Name |
2-amino-3-phenyl-N-propylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h3-7,11H,2,8-9,13H2,1H3,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAUFRBOHJSXPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(CC1=CC=CC=C1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

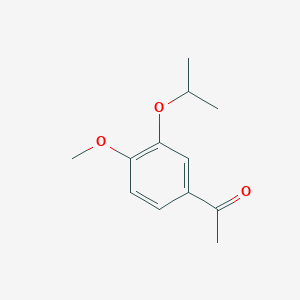
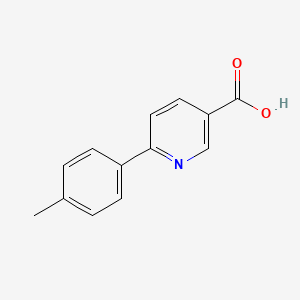
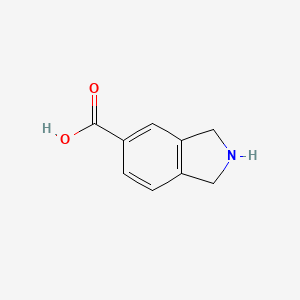
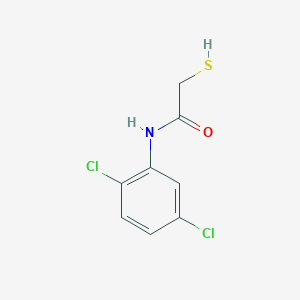
![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)
![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)
